4-hydroxy-2-phenyl-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by the presence of a phenyl group and a trimethoxyphenyl group attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the pyridopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts such as potassium carbonate (K₂CO₃) in solvents like 2-propanol under controlled temperature conditions (e.g., 170°C) has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like K₂CO₃.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tubulin polymerization and heat shock protein 90 (Hsp90).
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tubulin and Hsp90, leading to the disruption of cellular processes like cell division and protein folding. This compound also triggers caspase activation, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor with anti-cancer properties.
Uniqueness
2-PHENYL-5-(2,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its combination of a pyridopyrimidine core with phenyl and trimethoxyphenyl groups, which enhances its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C22H21N3O5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-phenyl-5-(2,4,5-trimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C22H21N3O5/c1-28-15-11-17(30-3)16(29-2)9-13(15)14-10-18(26)23-21-19(14)22(27)25-20(24-21)12-7-5-4-6-8-12/h4-9,11,14H,10H2,1-3H3,(H2,23,24,25,26,27) |
InChI Key |
DLCJBBCFQIKHEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)NC3=C2C(=O)NC(=N3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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